
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is a chemical compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol typically involves the sulfonylation of a thiophene derivative followed by the introduction of a pyrrolidine group. The reaction conditions often require the use of a sulfonyl chloride and a base to facilitate the sulfonylation process. The final step involves the reduction of the intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (5-(Morpholin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Piperidin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Azepan-1-ylsulfonyl)thiophen-3-yl)methanol
Uniqueness
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H13NO3S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-9(14-7-8)15(12,13)10-3-1-2-4-10/h5,7,11H,1-4,6H2 |
InChI Key |
WICKVWLWOULSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


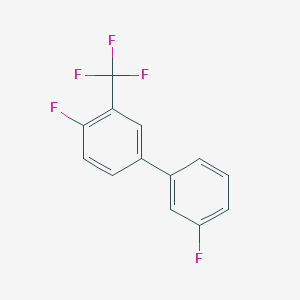
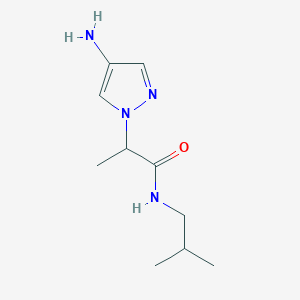
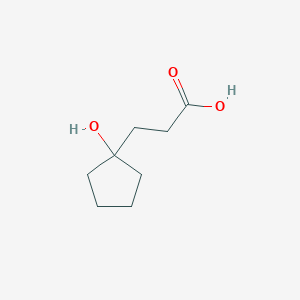
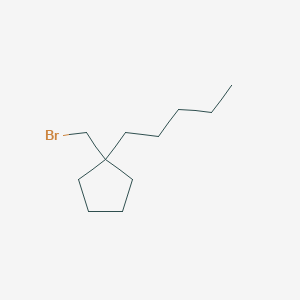
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
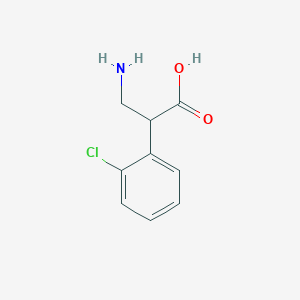
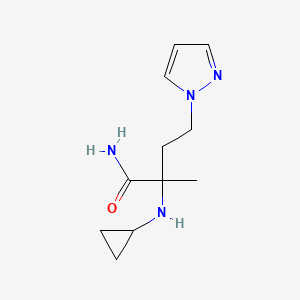
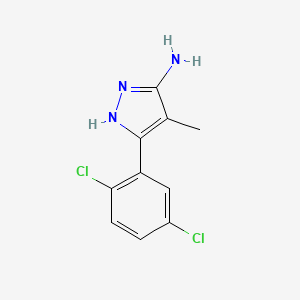
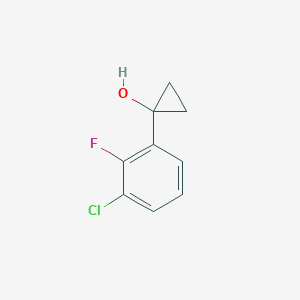

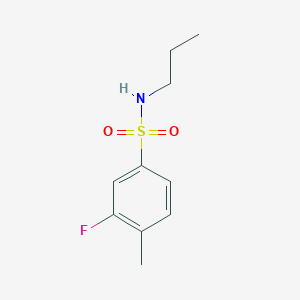

![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)

